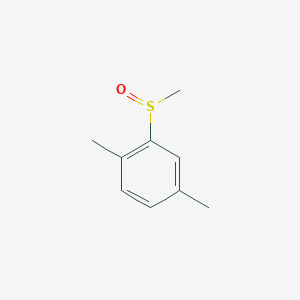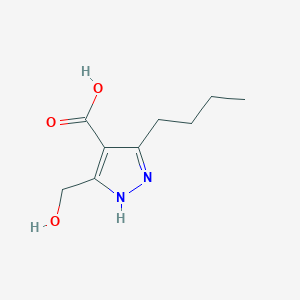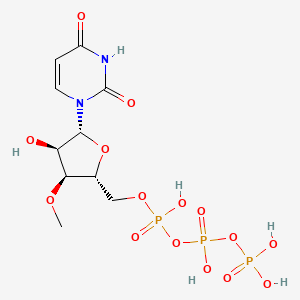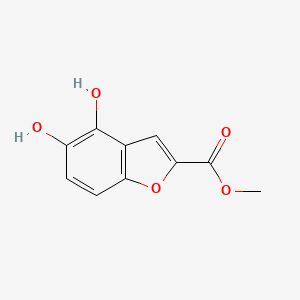
2-Chloro-6-fluoro-3-methoxyquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-fluoro-3-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of chlorine, fluorine, and methoxy groups attached to the quinoline ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-3-methoxyquinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of aniline derivatives with methyl 2-fluoro-3-methoxyacrylate followed by cyclization in the presence of strong acids can yield the desired quinoline derivative . Another approach involves the nucleophilic substitution of halogen atoms on a quinoline precursor, followed by functional group modifications .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, cyclization, and purification through recrystallization or chromatography. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
化学反应分析
Types of Reactions
2-Chloro-6-fluoro-3-methoxyquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to yield dihydroquinolines.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium catalysts and appropriate ligands in the presence of base and solvent.
Major Products
Nucleophilic Substitution: Substituted quinolines with various functional groups.
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Cross-Coupling: Biaryl or heteroaryl derivatives.
科学研究应用
2-Chloro-6-fluoro-3-methoxyquinoline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Chloro-6-fluoro-3-methoxyquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with DNA and RNA, affecting transcription and replication processes . The presence of fluorine and chlorine atoms enhances its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
2-Chloro-6-methoxyquinoline: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.
6-Fluoro-3-methoxyquinoline: Lacks the chlorine atom, affecting its overall properties and applications.
2-Chloro-3-methoxyquinoline: Lacks the fluorine atom, leading to variations in its chemical behavior.
Uniqueness
2-Chloro-6-fluoro-3-methoxyquinoline is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity, binding affinity, and overall properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H7ClFNO |
|---|---|
分子量 |
211.62 g/mol |
IUPAC 名称 |
2-chloro-6-fluoro-3-methoxyquinoline |
InChI |
InChI=1S/C10H7ClFNO/c1-14-9-5-6-4-7(12)2-3-8(6)13-10(9)11/h2-5H,1H3 |
InChI 键 |
WRXLNLRGKKADJT-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(N=C2C=CC(=CC2=C1)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


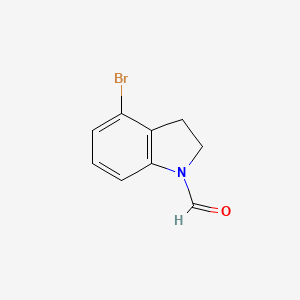
![1-(6-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12865193.png)
![2-(Bromomethyl)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12865203.png)
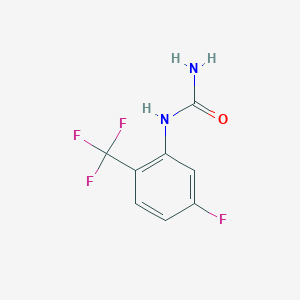
![3-Bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12865214.png)


![2-Chloro-6-ethylbenzo[d]oxazole](/img/structure/B12865235.png)
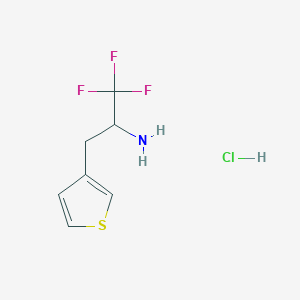
![3-[(4,6-Dimethylpyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate](/img/structure/B12865239.png)
